NITD-609 Enantiomer
Overview
Description
NITD-609 Enantiomer is an enantiomer of NITD-609, which is a spironone drug with antimalarial activity .
Molecular Structure Analysis
The molecular formula of NITD-609 Enantiomer is C19H14Cl2FN3O . The InChI code is 1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14 (22)13 (21)7-16 (10)23-17 (11)19 (25-8)12-5-9 (20)2-3-15 (12)24-18 (19)26/h2-3,5-8,23,25H,4H2,1H3, (H,24,26)/t8-,19+/m1/s1 . The Canonical SMILES is CC1CC2=C (C3 (N1)C4=C (C=CC (=C4)Cl)NC3=O)NC5=CC (=C (C=C25)F)Cl .Physical And Chemical Properties Analysis
NITD-609 Enantiomer has a molecular weight of 390.2 g/mol . The compound has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 0 rotatable bonds . The exact mass and monoisotopic mass of the compound are 389.0497956 g/mol . The topological polar surface area of the compound is 56.9 Ų . The compound has 26 heavy atoms .Scientific Research Applications
Enantiomeric Separation and Analysis
- Enantiomeric Resolution Materials : Recent advancements have focused on the development of materials and methods for enantio-selective recognition and separation. This includes the synthesis of homochiral materials at the nanoscale, demonstrating potential for high-throughput enantiomeric separation methods (Wang & Wei, 2015).
- Chiral Catalysts : The selective synthesis of chiral compounds, rather than as mixtures of enantiomers, is a significant area of chemical research. Drawing inspiration from nature, chemists have developed synthetic small-molecule catalysts achieving high levels of selectivity for the formation of one enantiomeric form over another, with applications spanning from drug synthesis to materials science (Yoon & Jacobsen, 2003).
Environmental and Material Science Applications
- Chiral Environmental Pollutants : Enantiomeric fractions (EFs) are extensively used in environmental pollutant research, offering insights into biochemical weathering through the quantification of enantiomeric composition. The methodology for determining EFs is critical for accurate interpretation of data related to environmental pollutants (Asher et al., 2009).
- Enantioselective Sensing and Separation : Enantio-differentiating chemosensor systems developed through chiral functionalization of graphene field-effect transistors (GFETs) exhibit high enantioselectivity in detecting natural acyclic monoterpenoid enantiomers. This highlights the potential for chiral discrimination in biomedical research and the pharmaceutical industry using advanced materials (Shang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(3S,3'R)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPLPZSUQEDRT-YLVJLNSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NITD-609 Enantiomer |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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